molecular formula C20H24N4O2 B14195969 4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide CAS No. 920273-02-5

4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B14195969
CAS No.: 920273-02-5
M. Wt: 352.4 g/mol
InChI Key: AOEIHGILEAIMBB-UHFFFAOYSA-N
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Description

4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a benzamide core linked to a piperidine ring and a pyridine moiety, making it a versatile scaffold for various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step often involves the coupling of the pyridine moiety under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzamide and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzamides, hydroxyl derivatives, and modified pyridine compounds, each with potential biological activities.

Scientific Research Applications

4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to active sites, thereby influencing cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[1-Amino-3-oxo-3-(piperidin-1-yl)propyl]-N-(pyridin-4-yl)benzamide apart is its unique combination of structural features, which confer a broad spectrum of biological activities and make it a valuable scaffold for drug development and other scientific endeavors.

Properties

CAS No.

920273-02-5

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

4-(1-amino-3-oxo-3-piperidin-1-ylpropyl)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C20H24N4O2/c21-18(14-19(25)24-12-2-1-3-13-24)15-4-6-16(7-5-15)20(26)23-17-8-10-22-11-9-17/h4-11,18H,1-3,12-14,21H2,(H,22,23,26)

InChI Key

AOEIHGILEAIMBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N

Origin of Product

United States

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